Bis(2-ethylhexyl) glutarate
Overview
Description
Bis(2-ethylhexyl) glutarate is an organic compound with the molecular formula C21H40O4. It is an ester derived from glutaric acid and 2-ethylhexanol. This compound is known for its use as a plasticizer, which helps to increase the flexibility and durability of plastic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-ethylhexyl) glutarate is typically synthesized through the esterification of glutaric acid with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reaction mixture is heated, and the water by-product is continuously removed to drive the reaction to completion. The product is then purified through distillation to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) glutarate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions to produce glutaric acid derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Major Products Formed
Hydrolysis: Glutaric acid and 2-ethylhexanol.
Oxidation: Various glutaric acid derivatives.
Scientific Research Applications
Bis(2-ethylhexyl) glutarate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of bis(2-ethylhexyl) glutarate involves its interaction with cellular components. It is suggested that it may induce changes through non-genotoxic mechanisms related to multiple molecular signals, including PPAR-α activation, perturbation of fatty acid metabolism, induction of cell proliferation, and decreased apoptosis. These pathways are crucial for understanding its biological effects and potential toxicity.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar applications but different chemical structure.
Diisononyl phthalate (DiNP): Used as a plasticizer with a higher molecular weight.
Diisodecyl phthalate (DiDP): Similar to DiNP but with a longer carbon chain.
Uniqueness
Bis(2-ethylhexyl) glutarate is unique due to its specific ester structure derived from glutaric acid, which imparts different physical and chemical properties compared to phthalate-based plasticizers. This uniqueness makes it suitable for specific applications where phthalate plasticizers may not be ideal .
Properties
IUPAC Name |
bis(2-ethylhexyl) pentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-5-9-12-18(7-3)16-24-20(22)14-11-15-21(23)25-17-19(8-4)13-10-6-2/h18-19H,5-17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXLQQAKBRIHIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCC(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864984 | |
Record name | Pentanedioic acid, 1,5-bis(2-ethylhexyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21302-20-5 | |
Record name | Di(2-ethylhexyl) glutarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21302-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-ethylhexyl) glutarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021302205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanedioic acid, 1,5-bis(2-ethylhexyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanedioic acid, 1,5-bis(2-ethylhexyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-ethylhexyl) glutarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.282 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2-ETHYLHEXYL) GLUTARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O75P6P53Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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